1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride

RNA polymerase I inhibition Transcriptional selectivity rRNA synthesis

CX-5461 dihydrochloride is the only Pol I inhibitor combining >175-fold selectivity with aqueous solubility ≥25 mg/mL, enabling DMSO-free HTS and live-cell assays. Oral bioavailability (45–55% in mice) supports daily gavage without injection stress for chronic tumor models. FDA Fast Track for HRD-positive tumors. The dihydrochloride salt ensures reproducible dosing; avoid the insoluble free base.

Molecular Formula C12H27Cl2N3O
Molecular Weight 300.27 g/mol
CAS No. 1423024-78-5
Cat. No. B1378865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
CAS1423024-78-5
Molecular FormulaC12H27Cl2N3O
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1(CCCCC1)N.Cl.Cl
InChIInChI=1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H
InChIKeyLJTOQOACOFJYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide Dihydrochloride (CX-5461) – Selective RNA Polymerase I Inhibitor for Oncology Research Procurement


1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride (CAS 1423024-78-5), commonly referred to as CX-5461 dihydrochloride or Pidnarulex, is a first-in-class small-molecule inhibitor of RNA polymerase I (Pol I) transcription. The compound selectively arrests ribosomal RNA (rRNA) synthesis by targeting the Pol I initiation complex, thereby inducing nucleolar stress and activating p53-dependent tumor suppression pathways without causing direct DNA damage [1]. Its dihydrochloride salt form confers markedly enhanced aqueous solubility compared to the free base, enabling formulation flexibility for both in vitro cellular assays and in vivo oral administration . CX-5461 has advanced into Phase I/II clinical trials for hematologic malignancies and BRCA1/2-mutated solid tumors, receiving FDA Fast Track designation for HRD-positive tumors [2].

Why Generic Substitution of 1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide Dihydrochloride Is Scientifically Unsound


Broad-spectrum RNA polymerase inhibitors such as Actinomycin D cannot substitute for CX-5461 dihydrochloride in experiments requiring Pol I-specific readouts, because Actinomycin D intercalates DNA non-selectively and inhibits all three RNA polymerases (Pol I, II, III) at comparable concentrations, confounding mechanistic interpretation . Likewise, the structurally distinct Pol I inhibitor BMH-21 operates through a fundamentally different mechanism—direct DNA intercalation at GC-rich rDNA sequences and proteasomal degradation of the RPA194 catalytic subunit—yielding divergent pharmacodynamic profiles, p53 activation kinetics, and resistance susceptibility patterns that preclude direct interchangeability [1]. Even the free-base form of CX-5461 (CAS 1138549-36-6) cannot be substituted for the dihydrochloride salt in aqueous formulations without solubility-driven variability in dosing accuracy and bioavailability, as the free base is practically insoluble in water (<1 mg/mL) .

Quantitative Differentiation Evidence: 1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide Dihydrochloride vs. Comparators


RNA Polymerase I Selectivity: CX-5461 Dihydrochloride vs. Pol II Transcription

CX-5461 dihydrochloride exhibits profound selectivity for RNA Polymerase I over RNA Polymerase II. In HCT-116 colorectal carcinoma cells, the compound inhibits Pol I-driven rRNA transcription with an IC50 of 142 nM, while Pol II transcription remains unaffected at concentrations up to 25 µM, yielding a selectivity window of >175-fold [1]. This contrasts sharply with Actinomycin D, which inhibits total RNA synthesis non-selectively at low nanomolar concentrations across all polymerase classes [2].

RNA polymerase I inhibition Transcriptional selectivity rRNA synthesis

Aqueous Solubility Advantage: CX-5461 Dihydrochloride vs. Free Base

The dihydrochloride salt form (CAS 1423024-78-5) achieves aqueous solubility of ≥25 mg/mL (≥42.62 mM) at 25°C, exceeding the free base (CAS 1138549-36-6), which is practically insoluble in water (<0.01 mg/mL) and requires organic solvents such as DMSO or warmed DMF for dissolution . This represents a >2,500-fold solubility enhancement, eliminating the need for organic co-solvents in aqueous assay buffers and enabling direct dilution into cell culture media .

Salt-form optimization Aqueous solubility Formulation development

Cancer-Selective Cytotoxicity: CX-5461 Dihydrochloride in Tumor vs. Normal Cells

CX-5461 dihydrochloride demonstrates a substantial therapeutic window between malignant and non-transformed cells. Across a panel of human cancer cell lines, the median antiproliferative EC50 is 147 nM, whereas the median EC50 in a panel of non-transformed human cell lines is approximately 5,000 nM, yielding a 34-fold cancer-selectivity margin . In contrast, the non-selective RNA synthesis inhibitor Actinomycin D exhibits comparable potency against both malignant and normal cells, precluding a meaningful therapeutic window .

Therapeutic index Cancer selectivity p53 activation

Mechanism of Action: CX-5461 Dihydrochloride Irreversible Initiation Block vs. BMH-21 Elongation Inhibition

CX-5461 dihydrochloride irreversibly arrests RNA Polymerase I at the transcription initiation stage by preventing promoter escape, forming a stable pre-initiation complex that blocks rRNA synthesis without inducing RPA194 degradation [1]. In contrast, BMH-21 primarily inhibits transcription elongation and triggers ubiquitination and proteasomal degradation of the RPA194 catalytic subunit of Pol I [2]. These distinct mechanisms produce different downstream biological consequences: CX-5461 induces senescence and autophagy in solid tumor cells (p53-independent), while BMH-21 predominantly triggers apoptosis through p53 activation and nucleolar fragmentation, making the two inhibitors complementary rather than interchangeable [3].

Transcription initiation Mechanism of action Pol I inhibitor comparison

In Vivo Antitumor Efficacy: CX-5461 Dihydrochloride vs. Vehicle in Xenograft Models

CX-5461 dihydrochloride, administered orally at 50 mg/kg either once daily or every 3 days, significantly suppresses tumor growth in multiple subcutaneous xenograft models. In MIA PaCa-2 pancreatic carcinoma xenografts, once-daily oral dosing achieves statistically significant tumor growth inhibition (TGI) relative to vehicle controls [1]. In MV4;11 acute myeloid leukemia xenografts, comparable oral regimens produce measurable tumor volume reductions with a predictable pharmacokinetic profile (oral bioavailability in mice: 45–55%) [2]. The oral bioavailability of CX-5461 dihydrochloride contrasts with the intravenous-only administration required for the non-orally-bioavailable inhibitor BMH-21, simplifying repeated-dosing experimental protocols [3].

Xenograft efficacy Oral bioavailability In vivo pharmacology

Cross-Species Oral Bioavailability: CX-5461 Dihydrochloride Pharmacokinetic Differentiation

CX-5461 dihydrochloride demonstrates oral bioavailability across multiple preclinical species, with measured values of 24% in mice, 45% in cynomolgus monkeys, and 55% in rats [1]. Following a single oral dose of 100 mg/kg in mice, peak plasma concentration (Cmax) reaches 2.8 µM, which exceeds the in vitro Pol I IC50 (142 nM) by approximately 20-fold, providing a pharmacologically relevant exposure margin . In Phase I clinical studies, the compound demonstrates a predictable pharmacokinetic profile with a maximum tolerated dose (MTD) of 170 mg/m² when administered intravenously once every 3 weeks, and oral formulations are under investigation [2].

Pharmacokinetics Oral bioavailability Preclinical development

Optimal Research and Industrial Application Scenarios for 1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide Dihydrochloride


Mechanistic Studies of Nucleolar Stress and p53-Dependent Tumor Suppression

CX-5461 dihydrochloride is the agent of choice for investigations requiring selective, irreversible blockade of RNA Polymerase I transcription initiation without concomitant Pol II inhibition [1]. Its >175-fold selectivity window over Pol II (IC50 ≥ 25 µM) ensures that observed p53 activation, autophagy induction, and senescence phenotypes can be confidently attributed to nucleolar stress from rRNA synthesis disruption rather than off-target transcriptional effects [2]. This specificity is essential for RNA-seq and ChIP-seq experiments mapping the nucleolar stress response pathway.

Oral In Vivo Tumor Xenograft Efficacy Studies Requiring Chronic Dosing

For rodent tumor models demanding repeated, stress-minimized compound administration over 3–4 weeks, CX-5461 dihydrochloride is uniquely suited among Pol I inhibitors due to its demonstrated oral bioavailability (45–55% in mice) [1]. Researchers can administer the compound via oral gavage at 50 mg/kg once daily or every 3 days without the handling stress, injection-site reactions, and personnel burden associated with daily intraperitoneal injections required for BMH-21 and Actinomycin D [2]. This logistical advantage is decisive for IACUC protocol approval and for maintaining consistent drug exposure in chronic efficacy models.

Aqueous-Formulation-Dependent Assays Minimizing Solvent Artifacts

In high-throughput screening (HTS) campaigns, long-term clonogenic survival assays, and co-culture systems where DMSO concentrations must be kept below 0.1% (v/v) to preserve cell health, CX-5461 dihydrochloride's aqueous solubility of ≥25 mg/mL allows direct dilution into assay media entirely without organic co-solvents [1]. This eliminates the confounding cytotoxicity, differentiation effects, and solvent–drug interaction artifacts associated with DMSO-based delivery of the free base and other poorly soluble Pol I inhibitors [2]. Procurement of the dihydrochloride salt form specifically ensures compatibility with automated liquid-handling platforms designed for aqueous compound libraries.

Combination Therapy Studies Exploiting Mechanistic Complementarity with BMH-21

Investigators designing dual-Pol I-inhibitor regimens can exploit the mechanistic complementarity between CX-5461 dihydrochloride (initiation inhibitor) and BMH-21 (elongation inhibitor/DNA intercalator) [1]. Published evidence demonstrates that combined treatment enhances Pol I inhibition and p53 activation beyond levels achieved with either agent alone in MCF-7 breast cancer models, supporting rational combination strategies that require procurement of both distinct inhibitor classes [2]. CX-5461 dihydrochloride should be specifically sourced for its irreversible initiation-blocking property, which BMH-21 does not replicate.

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